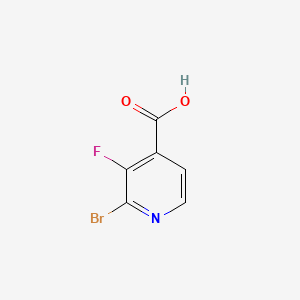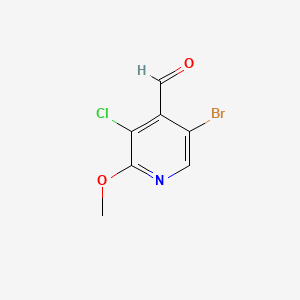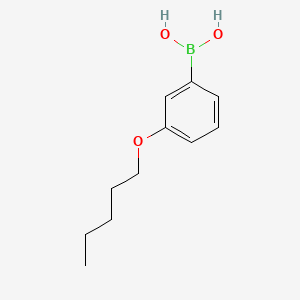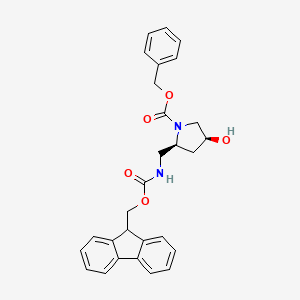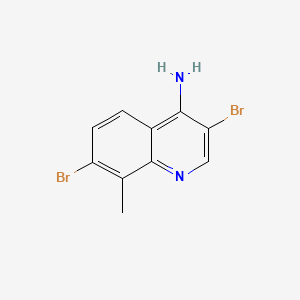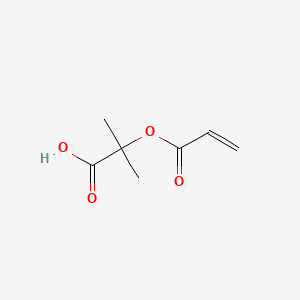
2-(Acryloyloxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acryloyloxy)-2-methylpropanoic acid: is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an acryloyloxy group attached to a methylpropanoic acid backbone. This compound is known for its reactivity and is widely used in various industrial and scientific applications due to its ability to undergo polymerization and form copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acryloyloxy)-2-methylpropanoic acid typically involves the esterification of acrylic acid with 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the reaction of acrylic acid with 2-hydroxy-2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out in a tubular reactor, which allows for efficient heat transfer and mixing of the reactants. The product is continuously removed from the reactor and purified using distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Acryloyloxy)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization reaction.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification reaction.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.
Major Products Formed:
Polymerization: The major products are homopolymers or copolymers, depending on the monomers used.
Esterification: The major products are esters of this compound.
Hydrolysis: The major products are 2-hydroxy-2-methylpropanoic acid and acrylic acid.
Scientific Research Applications
2-(Acryloyloxy)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering.
Medicine: It is used in the development of biomedical materials, such as contact lenses and wound dressings.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 2-(Acryloyloxy)-2-methylpropanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers. The polymerization process is initiated by free radicals, which are generated by initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The free radicals react with the double bond of the acryloyloxy group, leading to the formation of a polymer chain.
Comparison with Similar Compounds
2-Ethylhexyl acrylate: This compound is similar in structure to 2-(Acryloyloxy)-2-methylpropanoic acid but has an ethylhexyl group instead of a methylpropanoic acid group.
Methyl methacrylate: This compound has a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness: this compound is unique due to its ability to form hydrogels and its applications in biomedical materials. Its structure allows for the formation of highly crosslinked polymers, which have excellent mechanical properties and biocompatibility. This makes it particularly useful in the development of advanced materials for medical and industrial applications.
Properties
IUPAC Name |
2-methyl-2-prop-2-enoyloxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUOSRNSGKMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
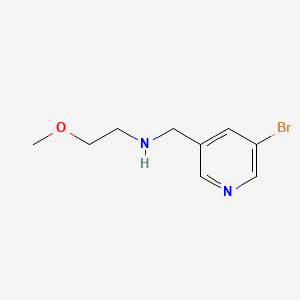
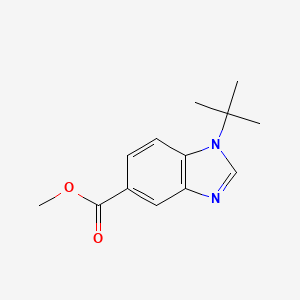
![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)

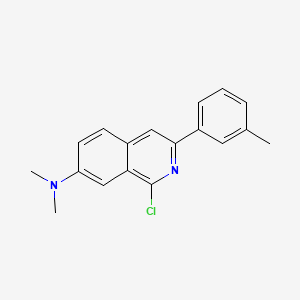
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
